molecular formula C15H12N2O2 B020766 5,5-Diphenyl-D10-hydantoin CAS No. 65854-97-9

5,5-Diphenyl-D10-hydantoin

Cat. No.: B020766
CAS No.: 65854-97-9
M. Wt: 262.33 g/mol
InChI Key: CXOFVDLJLONNDW-LHNTUAQVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenytoin-d10 can be synthesized through a multi-step process involving the deuteration of phenytoin. The general synthetic route includes the following steps:

Industrial Production Methods

In industrial settings, the production of Phenytoin-d10 involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and purity. The process typically includes:

Chemical Reactions Analysis

Phenytoin-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the key reactions include:

    Oxidation: Phenytoin-d10 can be oxidized to form its corresponding N-oxide derivative. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reduction of Phenytoin-d10 can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: Phenytoin-d10 can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Comparison with Similar Compounds

Phenytoin-d10 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

Phenytoin-d10 stands out due to its specific use as an internal standard in analytical methods, providing accurate and reliable quantification of phenytoin in various biological and environmental samples .

Properties

IUPAC Name

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFVDLJLONNDW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65854-97-9
Record name 65854-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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